molecular formula C15H14BrN3O4S3 B2521491 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide CAS No. 691397-50-9

2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide

Cat. No. B2521491
CAS RN: 691397-50-9
M. Wt: 476.38
InChI Key: BFYJFRIKOCJJFD-UHFFFAOYSA-N
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Description

The compound 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide is a sulfonamide derivative that is likely to exhibit interesting chemical and biological properties due to the presence of a benzothiazole core and a sulfonylamino group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives is detailed in the first paper, where 2-(bromomethyl)-1-sulfonylaziridines are converted into 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines using 2-aminothiophenol in the presence of K2CO3 . This process involves the formation of a benzothiazepine ring, which is structurally related to the benzothiazole ring in the compound of interest. The regio- and stereocontrolled synthesis approach described could potentially be adapted for the synthesis of this compound, ensuring the correct placement of substituents on the benzothiazole core.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, and its interaction with cyclin-dependent kinase 5 (cdk5) . The X-ray coordinates reported for the ligand with cdk5 show an unusual binding mode, which could be relevant when considering the binding properties of this compound. The presence of the benzothiazole moiety in both compounds suggests that they may share similar molecular interactions.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound , they do offer insights into the reactivity of similar sulfonamide structures. The synthesis pathways described in the first paper involve the use of bromomethyl groups and sulfonyloxy groups, which are key functional groups that can undergo further chemical transformations . These insights could be applied to predict the reactivity of the bromophenyl and sulfonamide groups in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the structural features present in the compound. The benzothiazole ring system is known for its stability and planarity, which could affect the compound's crystallinity and solubility. The sulfonylamino group may contribute to the compound's acidity and potential for hydrogen bonding, impacting its solubility and interaction with biological targets. The presence of the bromophenyl group suggests potential reactivity in cross-coupling reactions, which could be utilized in further chemical modifications.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a method used to evaluate the antioxidant capacity of compounds, involves reaction pathways that might be relevant to understanding the activities of similar sulfonamide-based compounds. Some antioxidants, particularly of phenolic nature, can form coupling adducts with radicals, indicating specific reactions that could be pertinent to compounds like 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide. The specificity and relevance of oxidation products from these reactions offer a foundation for exploring antioxidant applications of sulfonamide derivatives (Ilyasov et al., 2020).

Sulfonamide-Based Drug Development

Sulfonamide compounds, including structures similar to the specified chemical, play significant roles in drug development due to their wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory effects. The primary sulfonamide moiety, integral to many clinically used drugs, showcases the versatility and importance of these compounds in medicinal chemistry, suggesting potential applications in developing new therapeutic agents (Carta et al., 2012).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The structural component of benzothiazole, integral to the specified compound, is essential in the development of antitumor agents. This highlights the potential of this compound in exploring new therapeutic avenues, especially in cancer treatment (Kamal et al., 2015).

Antibacterial to Antitumor Properties of Sulfonamides

Sulfonamides have transitioned from primarily being antibacterial agents to demonstrating significant antitumor properties. This evolution underlines the chemical versatility of sulfonamide-based compounds, including their potential application in the development of bioactive substances with antitumor properties. The broad biological activities inherent to sulfonamides, informed by their structural diversity, indicate the possibility of exploring similar compounds for antitumor applications (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O4S3/c1-2-17-25(20,21)12-7-8-13-14(9-12)24-15(18-13)19-26(22,23)11-5-3-10(16)4-6-11/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYJFRIKOCJJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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